molecular formula C20H20ClN5O B2528580 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207033-44-0

1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2528580
CAS No.: 1207033-44-0
M. Wt: 381.86
InChI Key: HCOGQBXRJLTQOW-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with acetylcholinesterase can lead to the inhibition of the enzyme’s activity, affecting neurotransmission. Additionally, this compound has been observed to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activities and influencing cellular redox states .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of enzymes like acetylcholinesterase, it can alter neurotransmission and affect neuronal cell function. Furthermore, this compound has been shown to impact gene expression, leading to changes in the expression of genes involved in antioxidant defense and inflammatory responses . These effects collectively influence cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as enzymes and proteins. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, leading to inhibition of its activity . Additionally, this compound can modulate the activity of transcription factors, resulting in changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to the formation of metabolites that may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, toxic or adverse effects have been observed, including disruptions in neurotransmission and oxidative stress . These threshold effects highlight the importance of dosage optimization in the potential therapeutic applications of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . These metabolic processes can lead to the formation of various metabolites, which may have distinct biochemical activities. The effects on metabolic flux and metabolite levels are critical considerations in understanding the compound’s overall biochemical impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to specific proteins that influence its localization and accumulation. These interactions determine the compound’s distribution within different cellular compartments and tissues, affecting its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to particular organelles. The subcellular distribution of this compound affects its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Attachment of the Pyridine Ring: The pyridine ring is then attached through a coupling reaction, often facilitated by a palladium catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the cyclohexyl group.

    1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the pyridine ring.

    1-(4-chlorophenyl)-N-cyclohexyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-cyclohexyl-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c21-15-8-10-17(11-9-15)26-19(14-5-4-12-22-13-14)18(24-25-26)20(27)23-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOGQBXRJLTQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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